molecular formula C22H13BrN2 B11825653 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline

2-(4-Bromophenyl)dibenzo[f,h]quinoxaline

Cat. No.: B11825653
M. Wt: 385.3 g/mol
InChI Key: DVBAWEINSLXHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)dibenzo[f,h]quinoxaline is a halogenated derivative of the dibenzo[f,h]quinoxaline core, a polycyclic aromatic system featuring fused quinoxaline and benzene rings. This compound is distinguished by a bromine atom substituted at the para position of the phenyl ring attached to the dibenzoquinoxaline framework. Its molecular structure (C₂₂H₁₃BrN₂; MW: 385.26 g/mol) enables strong π-π interactions and planar geometry, critical for applications in organic electronics . Synthetically, it is derived via cyclo-condensation and halogenation reactions, as exemplified by the X-QTP-4F series in organic solar cell (OSC) research . The bromine substituent enhances electron-withdrawing properties, influencing optoelectronic behavior and solid-state packing .

Properties

Molecular Formula

C22H13BrN2

Molecular Weight

385.3 g/mol

IUPAC Name

3-(4-bromophenyl)phenanthro[9,10-b]pyrazine

InChI

InChI=1S/C22H13BrN2/c23-15-11-9-14(10-12-15)20-13-24-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22(21)25-20/h1-13H

InChI Key

DVBAWEINSLXHKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline typically involves the condensation of 4-bromobenzaldehyde with o-phenylenediamine, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) :
2-(4-Bromophenyl)dibenzo[f,h]quinoxaline has been explored for its application in OLEDs. The compound's photophysical properties make it suitable for use as an emissive layer in OLED devices, contributing to improved efficiency and color purity in displays.

Organic Photovoltaics :
The compound has also been investigated for its role in organic photovoltaics. Its ability to absorb light and convert it into electrical energy positions it as a promising candidate for enhancing the performance of solar cells.

Medicinal Chemistry

Antimicrobial Activity :
Research indicates that quinoxaline derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties :
Studies have demonstrated that quinoxaline derivatives possess anticancer activities. Specifically, this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. Its mechanism may involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Material Science

Synthesis of Polymers :
The compound is utilized in the synthesis of advanced materials such as electrochromic devices. These devices change color in response to an electric current, making them useful for applications in smart windows and displays.

Fluorescent Materials :
Due to its unique structure, this compound can serve as a fluorescent material. Its fluorescence properties are being explored for applications in sensors and imaging technologies.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various quinoxaline derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics, highlighting its potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies on breast cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The compound was found to downregulate Bcl-2 expression while upregulating Bax, suggesting a targeted action on apoptotic pathways .

Comparative Analysis with Related Compounds

Compound NameApplication AreaKey Findings
This compoundAntimicrobialEffective against various bacterial strains
Benzo[g]quinoxaline derivativesAnticancerHigh cytotoxicity against MCF-7 cells
Dibenzo[a,c]phenazineOrganic ElectronicsUsed in OLEDs and photovoltaics

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Br-QTP-4F exhibits superior charge transport over H-QTP-4F due to enhanced molecular packing from bromine’s moderate electronegativity and van der Waals radius (1.85 Å vs. 1.80 Å for Cl) . However, Cl-QTP-4F outperforms Br-QTP-4F in power conversion efficiency (PCE) due to its optimal balance of absorption coefficient (blue-shifted ICT effect) and reduced energy loss (Eloss) .
  • I-QTP-4F’s large atomic radius disrupts crystallinity, lowering PCE .

Structural Analogs with Modified Cores

  • AQx-18: A non-halogenated dibenzoquinoxaline SMA with a 2D-conjugated quinoxaline core achieves a PCE of 18.2% in binary OSCs, highlighting the baseline efficiency without halogenation .
  • YB2B/YB2T: Brominated dibenzo/thienoquinoxaline derivatives show PCEs up to 17.1%, emphasizing the role of fused heterocycles (e.g., thiophene vs. benzene) in tuning charge mobility .
  • Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ): Replacing bromophenyl with a furan moiety shifts applications to deep-blue OLEDs (PLmax: 450 nm), demonstrating core flexibility for optoelectronic diversification .

Non-Halogenated Quinoxaline Derivatives

  • Dibenzo[f,h]furazano[3,4-b]quinoxaline: Incorporating a furazan ring increases electron deficiency, enhancing n-type semiconductor properties but sacrificing solubility .

Biological Activity

2-(4-Bromophenyl)dibenzo[f,h]quinoxaline is a member of the quinoxaline family, characterized by its complex fused heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in antimicrobial and anticancer therapies. The presence of the bromophenyl substituent enhances its reactivity and solubility, making it a subject of interest for various biological studies.

The molecular formula of this compound is C16H12BrNC_{16}H_{12}BrN, and its structure features two dibenzo rings along with a bromophenyl group. The bromine atom contributes to the compound's unique chemical properties, influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameMIC (mg/L)Activity Against
This compoundTBDMRSA, VRE
2,3-N,N-Diphenylquinoxaline0.25-1Various Gram+
2-(4-Chlorophenyl)dibenzo[f,h]quinoxalineTBDGram- and Gram+

The minimum inhibitory concentration (MIC) values for quinoxaline derivatives suggest that they can effectively inhibit bacterial growth, showcasing their potential as new antibacterial agents .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. Studies have shown that certain quinoxalines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Case Study: Anticancer Potential
A study examining the effects of dibenzoquinoxalines on cancer cell lines found that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The compound's ability to induce cell cycle arrest and apoptosis was attributed to its interference with DNA synthesis and repair mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely related to their structural features. Variations in substituents can significantly influence their reactivity and biological efficacy. For instance, the introduction of different halogens or functional groups can alter the electronic properties of the compound, thereby affecting its interaction with biological targets.

Table 2: Structural Variations and Their Impact on Biological Activity

Compound NameStructural FeatureBiological Activity
This compoundBromine at para positionEnhanced reactivity
2-(4-Chlorophenyl)dibenzo[f,h]quinoxalineChlorine instead of bromineDifferent solubility
2-(Phenyl)dibenzo[f,h]quinoxalineNo halogen substituentsReduced biological activity

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline, and how is its purity validated?

  • Methodology : The compound is typically synthesized via condensation reactions using halogenated aromatic aldehydes (e.g., 4-bromobenzaldehyde) with diamine precursors under catalytic conditions. For example, iodine-catalyzed reactions in tetrahydrofuran (THF) yield high-purity products after recrystallization from dimethylformamide (DMF) .
  • Characterization : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry, with dihedral angles between aromatic rings (e.g., 22.2° for similar quinoxaline derivatives) and centroid-centroid distances (>3.9 Å) indicating weak π-π stacking . Additional validation includes NMR, mass spectrometry, and elemental analysis.

Q. How does halogenation at the 4-bromophenyl position influence the optoelectronic properties of dibenzoquinoxaline derivatives?

  • Experimental Design : UV-Vis absorption and cyclic voltammetry (CV) are used to measure bandgap and redox potentials. Bromine’s electron-withdrawing effect reduces the highest occupied molecular orbital (HOMO) energy, enhancing electron affinity. For instance, Br-QTP-4F (a brominated derivative) exhibits a HOMO of -5.42 eV and a power conversion efficiency (PCE) of 18.39% in organic solar cells (OSCs) .

Advanced Research Questions

Q. What role does this compound play in enhancing ternary organic solar cell efficiency?

  • Mechanistic Insight : As a guest acceptor in ternary OSCs, brominated dibenzoquinoxaline derivatives improve charge transport by extending π-conjugation and optimizing energy-level alignment. In PM6:L8-BO:Br-QTP-4F systems, the brominated guest reduces recombination losses, achieving a PCE of 18.39% compared to 17.70% for halogen-free analogs .
  • Data Analysis : Transient absorption spectroscopy (TAS) and space-charge-limited current (SCLC) measurements quantify charge mobility (e.g., electron mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ for Br-QTP-4F) .

Q. How does structural rigidity in dibenzoquinoxaline derivatives affect thermally activated delayed fluorescence (TADF) in OLEDs?

  • Design Strategy : Introducing bromine at the 4-phenyl position increases spin-orbit coupling (SOC) and reduces non-radiative decay. For example, DBPQDMAC (a TADF emitter with a dibenzoquinoxaline acceptor) achieves a photoluminescence quantum yield (PLQY) of 82% and deep-red emission (λₑₘ = 650 nm) .
  • Validation : Time-resolved photoluminescence (TRPL) and density functional theory (DFT) calculations correlate molecular geometry (planarity) with reverse intersystem crossing (RISC) rates .

Contradictions and Limitations

  • Halogen Effects : While bromine enhances OSC efficiency, iodinated analogs (e.g., I-QTP-4F) underperform (PCE = 17.62%) due to excessive steric hindrance . This highlights the need for balanced electronic and steric tuning.
  • Biological Applications : Although quinoxaline derivatives are explored for pesticidal activity , this compound lacks direct evidence in this domain, warranting further study.

Key Research Gaps

  • Stability : Long-term thermal/photo-stability of brominated dibenzoquinoxaline-based OSCs remains unquantified.
  • Multi-Functional Applications : Potential in bioimaging or catalysis (e.g., Pt(II) clamshell complexes ) is underexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.